1,5-Anhydro-d-mannitol

概要

説明

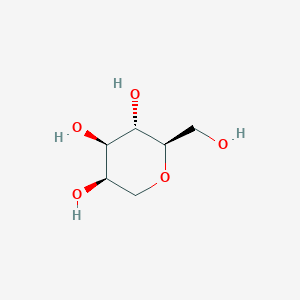

1,5-Anhydro-d-mannitol is a chemical compound with the molecular formula C6H12O5. It is a type of anhydro sugar, which means it is derived from a sugar molecule by the removal of a water molecule. This compound is known for its stability at room temperature and its solubility in water and some organic solvents .

準備方法

1,5-Anhydro-d-mannitol can be synthesized through the thermal dehydration of mannitol. In this process, mannitol is heated in the presence of a suitable catalyst, leading to the removal of water and the formation of this compound . Another method involves the bioconversion of 1,5-anhydro-d-fructose using Saccharomyces cerevisiae, which converts it to this compound through the action of specific reductases .

化学反応の分析

1,5-Anhydro-d-mannitol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form other sugar alcohols.

Substitution: It can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemistry

- Precursor in Synthesis : 1,5-AM serves as a precursor for synthesizing various chemical compounds. Its structural characteristics allow it to participate in diverse chemical reactions, including glycosylation and esterification processes .

- Gelling Agents : Recent studies have demonstrated that 1,5-AM can be modified to create low-molecular-mass oil-gelling agents. These agents are electrically neutral and consist of cyclic sugar alcohols combined with saturated fatty acids, enhancing their stability under acidic and high-temperature conditions .

| Modification | Fatty Acid Chain Length | Gelling Ability |

|---|---|---|

| 1,5-AM + C10 | Moderate | Moderate |

| 1,5-AM + C17 | High | High |

| 1,5-AM + C22 | Low | Decreased |

Biology

- Biochemical Pathways : 1,5-AM is produced from the degradation of glycogen and starch via α-1,4-glucan lyase. It has shown potential as a control compound in experiments involving its analogs like 1,5-anhydrosorbitol .

- Anti-inflammatory and Anti-cancer Effects : Research indicates that 1,5-AM exhibits significant effects on various cell types, including anti-inflammatory and anti-cancer properties. Its mechanism involves binding interactions with biomolecules that can alter gene expression and inhibit specific enzymes .

Industrial Applications

- Stabilizer in Formulations : In the industrial sector, 1,5-AM is used as a stabilizer in various formulations due to its ability to suppress coloration during chemical reactions. This makes it particularly useful in cosmetic applications where color stability is crucial .

- Pharmaceutical Potential : The compound has been evaluated for its potential use in pharmaceuticals due to its metabolic pathways and interaction with biological systems. Studies have shown that it can inhibit the infection of certain viruses by binding to specific protein sites .

Case Study 1: Gelling Agents Development

A study focused on synthesizing novel organogelators using 1,5-AM as a backbone demonstrated its effectiveness when combined with fatty acids of varying chain lengths. The results indicated that gelling ability peaked at certain chain lengths but decreased beyond that point, providing insights into optimizing formulations for industrial applications .

Case Study 2: Anti-cancer Research

In vitro studies have shown that 1,5-AM can significantly reduce inflammation and cancer cell proliferation. The compound was tested on various cell lines to assess its efficacy in inhibiting tumor growth through specific biochemical pathways .

作用機序

The mechanism of action of 1,5-Anhydro-d-mannitol involves its interaction with specific molecular targets and pathways. It can act as an osmotic agent, drawing water into the extracellular space and altering the properties of the surrounding environment . This mechanism is similar to that of mannitol, which is used in medical applications to reduce intracranial pressure and treat cerebral edema.

類似化合物との比較

1,5-Anhydro-d-mannitol is similar to other anhydro sugars such as 1,5-anhydrosorbitol and 2,5-anhydro-d-mannitol. it is unique in its specific structural configuration and its stability under various conditions . These properties make it particularly useful in certain applications where other anhydro sugars may not be as effective.

Similar compounds include:

- 1,5-Anhydrosorbitol

- 2,5-Anhydro-d-mannitol

生物活性

1,5-Anhydro-D-mannitol (1,5-AM) is a sugar alcohol derived from D-mannose and has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its metabolic pathways, antioxidant effects, and potential applications in various fields.

Chemical Structure and Properties

1,5-AM is structurally similar to other sugar alcohols, such as mannitol and 1,5-anhydro-D-glucitol (1,5-AG). Its molecular formula is C6H12O6, and it features a unique anhydro structure that enhances its stability under various conditions compared to its parent compounds.

Metabolism and Biological Function

Recent studies have highlighted the metabolic pathways involving 1,5-AM. It is primarily metabolized in the liver and kidneys, where it can influence glucose metabolism. Research indicates that both mannose and glucose may compete with 1,5-AG for renal tubular sugar carrier sites, leading to increased urinary excretion of 1,5-AM in diabetic patients . This suggests a potential role for 1,5-AM as a biomarker for glycemic control.

Antioxidant Activity

1,5-AM exhibits significant antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS), which are implicated in various diseases including cardiovascular diseases. In vitro studies demonstrate that 1,5-AM can inhibit the formation of ROS induced by phorbol myristate acetate (PMA), showing stronger activity at physiological pH levels . This antioxidant effect may contribute to reducing oxidative stress in biological systems.

Pharmaceutical Potential

The ability of 1,5-AM to modulate metabolic processes positions it as a candidate for therapeutic applications. For instance:

- Diabetes Management : By influencing glucose metabolism and potentially improving insulin sensitivity, 1,5-AM could serve as a supportive treatment for diabetes.

- Cancer Research : Preliminary studies suggest that derivatives of 1,5-AM may selectively inhibit cancer cell proliferation without affecting normal cells . This selective cytotoxicity could be exploited in developing targeted cancer therapies.

Industrial Uses

Due to its stability under acidic and alkaline conditions, 1,5-AM is being explored as a low-molecular-mass gelling agent in cosmetic formulations. Its ability to suppress coloration during chemical reactions makes it particularly valuable in industries where aesthetic properties are crucial .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of 1,5-AM:

- Study on Diabetic Patients : A study involving patients with insulin-dependent diabetes mellitus (IDDM) showed that elevated levels of mannose correlated with decreased levels of 1,5-AG. This suggests that monitoring 1,5-AM could provide insights into metabolic dysregulation associated with diabetes .

- Antioxidant Efficacy : In vitro tests demonstrated that 1,5-AM effectively reduced cell viability in cancer cell lines at specific concentrations. For example, treatment with 0.7 mM concentrations resulted in a significant decrease in viable melanoma cells .

Summary Table of Biological Activities

特性

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCAJMNYNOGXPB-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314215 | |

| Record name | 1,5-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-93-3 | |

| Record name | 1,5-Anhydro-D-mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Anhydro-mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STYRACITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V415COZ8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。